Foncitril 4000 is derived from the synthesis of potassium sodium citrate, which is a salt formed from citric acid. In terms of classification, it falls under the category of alkalinizing agents and uricosuric agents, which are substances that promote the excretion of uric acid via the kidneys. This classification makes it particularly useful for patients suffering from gout or other related metabolic disorders characterized by high levels of uric acid in the blood .
The synthesis of Foncitril 4000 involves several steps, primarily focusing on the neutralization of citric acid with sodium bicarbonate and potassium hydroxide. The general reaction can be illustrated as follows:
In industrial applications, this reaction typically occurs under controlled conditions to ensure complete conversion and purity of the final product. The process may involve:
In large-scale production, methods may include crystallization techniques to isolate pure potassium sodium citrate from the reaction mixture, followed by drying processes to obtain a stable powder form suitable for pharmaceutical use.
Foncitril 4000 has a molecular formula of and features a complex structure that includes both sodium and potassium ions along with citrate moieties. The structural representation highlights its role as an alkalinizing agent:
The presence of these functional groups contributes to its solubility in water and its ability to modulate urinary pH .
Foncitril 4000 can participate in several chemical reactions relevant to its therapeutic effects:
Common reactions include:
Foncitril 4000 functions primarily through its alkalinizing properties. When ingested, it dissociates into potassium ions and sodium ions, which interact with hydrogen ions in the urine. This process leads to an increase in urine pH, making it less acidic.
The key steps in its mechanism include:
This dual action helps prevent gout attacks by reducing uric acid concentration in the blood .
These properties make Foncitril 4000 effective for oral administration as a dietary supplement for managing hyperuricemia .
Foncitril 4000 is primarily used in clinical settings for:
Due to its effectiveness in managing uric acid levels, Foncitril 4000 remains an essential component in the treatment regimen for individuals prone to hyperuricemia and related complications .
Foncitril 4000 is a synergistic mixture of citrate salts and citric acid designed for precise urinary alkalinization. Each sachet contains:
The formulation exploits the acid-base equilibrium of citric acid (pKa₁=3.1, pKa₂=4.8, pKa₃=6.4) and its salts. When dissolved, these components establish a bicarbonate precursor system via the metabolic oxidation of citrate, generating alkalizing agents that increase urinary pH [5]. Structurally, the anhydrous citrate salts prevent hydration-related instability while optimizing mass ratio for consistent buffering capacity.
Table 1: Molecular Composition of Foncitril 4000 per Sachet
Component | Chemical Formula | Mass (g) | Primary Role |
---|---|---|---|
Citric acid (anhydrous eq.) | $\ce{C6H8O7}$ | 1.189 | Acidifier/pH modulator |
Monopotassium citrate | $\ce{C6H7KO7}$ | 1.730 | Potassium source, buffer |
Monosodium citrate | $\ce{C6H7NaO7}$ | 1.845 | Sodium source, buffer |
The citrate salts exhibit distinct properties that govern their functionality:
Table 2: Electrolyte Contributions and Physicochemical Behavior
Property | Monosodium Citrate | Monopotassium Citrate |
---|---|---|
Molar mass | 214.11 g/mol | 230.21 g/mol |
Na⁺/K⁺ per sachet | 200.6 mg | 293 mg |
Aqueous solubility | >500 g/L (20°C) | >800 g/L (20°C) |
pH (1% solution) | 7.5–9.0 | 7.0–8.5 |
Key excipients and their functional roles:
Optimization challenges include balancing electrolyte content (Na⁺/K⁺) with pH control, while preventing sucrose-citrate interactions during storage. The granulation process ensures uniform distribution of citrates to prevent pH drift in reconstituted solutions.
Table 3: Functional Excipient Profile
Excipient | Concentration | Role | Interaction Risk |
---|---|---|---|
Sucrose | 5.1 g/sachet | Sweetener | Crystallization; Maillard reaction |
Orange Yellow S (E110) | Trace | Colorant | Citrate chelation at high pH |
Sweet orange oil | <0.1% | Flavorant | Surface film formation |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0